molecular formula C15H13ClF2N6O B1322176 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine CAS No. 475111-38-7

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

カタログ番号: B1322176
CAS番号: 475111-38-7
分子量: 366.75 g/mol
InChIキー: AJQZNMCGFMDKGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine is a complex organic compound featuring a morpholine ring attached to a triazine core, which is further substituted with a benzimidazole moiety containing a difluoromethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and morpholine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the triazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the triazine ring can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and morpholine rings.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its structural features suggest it could interact with various biological targets, making it useful in the development of new therapeutic agents.

Medicine

Medicinally, the compound could be explored for its potential antiviral, antibacterial, or anticancer properties. The presence of the benzimidazole and triazine moieties, both known for their biological activity, supports this potential.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

作用機序

The mechanism of action of 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group could enhance binding affinity and metabolic stability, while the triazine and benzimidazole moieties could interact with specific active sites or binding pockets.

類似化合物との比較

Similar Compounds

    4-(4-chloro-6-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(4-chloro-6-(2-(methyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for further research and development in various fields.

生物活性

4-(4-Chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine (CAS No. 475111-38-7) is a complex organic compound with potential applications in medicinal chemistry. Its unique structure incorporates various pharmacophores that may contribute to its biological activity, particularly in targeting specific enzymes and pathways involved in cancer proliferation and other diseases.

Chemical Structure and Properties

The compound's molecular formula is C15H13ClF2N6OC_{15}H_{13}ClF_2N_6O, with a molecular weight of 366.76 g/mol. The structural formula can be represented as follows:

SMILES FC C1 NC2 CC CC C2N1C3 NC N4CCOCC4 NC Cl N3 F\text{SMILES FC C1 NC2 CC CC C2N1C3 NC N4CCOCC4 NC Cl N3 F}

Key Properties:

PropertyValue
CAS No.475111-38-7
Purity95%
AppearanceWhite to off-white solid
Storage-20 °C

Research indicates that compounds similar to this compound exhibit significant inhibition of key signaling pathways involved in cancer cell proliferation, specifically the PI3K/AKT and MEK/ERK pathways. For instance, studies have shown that modifications on the morpholine ring can enhance the inhibitory effects on these pathways, leading to decreased cell viability in tumor-derived cell lines .

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For example, in studies involving cell lines such as A375 (melanoma) and D54 (glioblastoma), the compound showed significant cytotoxic effects with IC50 values in the low micromolar range (approximately 100–350 nM) . The mechanism involves the downregulation of phosphorylated forms of AKT and ERK1/2, critical mediators of cell survival and proliferation.

Antimicrobial Activity

While primarily studied for its anticancer properties, initial assessments also suggest potential antimicrobial activity. Compounds containing similar triazine and imidazole frameworks have shown effectiveness against bacterial strains like Escherichia coli and Bacillus subtilis, with minimal inhibitory concentrations (MICs) reported around 6.25 μg/mL . This suggests a possible dual function as both an anticancer and antimicrobial agent.

Study 1: In Vivo Efficacy

In a mouse model of myelofibrosis characterized by the JAK2V617F mutation, treatment with derivatives of this compound resulted in reduced spleen volume and improved blood parameters. The study monitored tissue levels of the compound post-administration, confirming effective delivery and target engagement within the spleen and bone marrow .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the morpholine structure significantly impacted biological activity. For instance, replacing certain substituents on the triazine core enhanced affinity for PI3K isoforms while maintaining selectivity against off-target effects . This highlights the importance of structural optimization in developing effective therapeutics.

特性

IUPAC Name

4-[4-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQZNMCGFMDKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621890
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475111-38-7
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

11.8 g (50 mmol) of 2,4-dichloro-6-morpholino-1,3,5-triazine, 8.41 g (50 mmol) of 2-difluoromethyl-benzimidazole and 55.3 g (400 mmol) of anhydrous potassium carbonate added to DMF (250 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and the resulting precipitates were washed with DMF and ethanol to obtain 15.7 g (yield: 86%) of 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine. (2) 0.36 g (0.98 mmol) of the obtained 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine, 0.16 g (1.0 mmol) of cis-2,3-dimethylmorpholine hydrochloride and 0.3 g (2.2 mmol) of anhydrous potassium carbonate added to DMF (10 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and extracted with ethyl acetate. The separated organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography to obtain 0.38 g (yield: 87%) of the titled compound as colorless crystals.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。